molecular formula C23H17BrCl2N2 B10919040 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10919040
M. Wt: 472.2 g/mol
InChI Key: PVUPGPWJYAQTHA-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of bromine, dichlorophenyl, and methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the dichlorophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-phenyl-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-(2,4-dichlorophenyl)-3,5-diphenyl-1H-pyrazole
  • 1-(2,4-dichlorophenyl)-3,5-diphenyl-1H-pyrazole

Uniqueness

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific combination of bromine, dichlorophenyl, and methylphenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17BrCl2N2

Molecular Weight

472.2 g/mol

IUPAC Name

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H17BrCl2N2/c1-14-3-7-16(8-4-14)22-21(24)23(17-9-5-15(2)6-10-17)28(27-22)20-12-11-18(25)13-19(20)26/h3-13H,1-2H3

InChI Key

PVUPGPWJYAQTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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